molecular formula C20H17N3O3S B2391156 (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 868369-82-8

(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2391156
CAS No.: 868369-82-8
M. Wt: 379.43
InChI Key: IGPGOWICWCNZKH-MRCUWXFGSA-N
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Description

(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a synthetic compound designed for research applications, integrating a phthalimide (1,3-dioxoisoindoline) moiety with a benzothiazole scaffold. The structural framework of this molecule is of significant interest in medicinal chemistry. Compounds featuring the 1,3-dioxoisoindolin-2-yl group linked to acetamide derivatives have been investigated as potential anticonvulsant agents, with studies showing protection in maximal electroshock seizure (MES) tests . Furthermore, the benzothiazole core is a privileged structure in drug discovery, known for a wide range of biological properties including antitumor activities . Specifically, novel thiazole derivatives incorporating the isoindoline-1,3-dione group have demonstrated promising in vitro anticancer efficacy against cell lines such as MCF-7 (breast cancer) when compared to standard drugs like doxorubicin . This compound serves as a valuable intermediate for researchers in the synthesis of novel heterocyclic compounds and for probing biochemical mechanisms related to neurological disorders and oncology. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary experimental characterization and validation to determine the compound's specific properties and suitability for their projects.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-11-8-12(2)17-15(9-11)22(3)20(27-17)21-16(24)10-23-18(25)13-6-4-5-7-14(13)19(23)26/h4-9H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPGOWICWCNZKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)S2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the phthalimide derivative, which is then reacted with a benzo[d]thiazole precursor under specific conditions to form the desired product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the formation of the (Z)-isomer.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale procedures. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different isomers or derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a different isomer

Scientific Research Applications

Pharmacological Applications

  • Anticonvulsant Activity
    • A study focused on derivatives of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-oxo-2-substitutedthiazolidin-3-yl)acetamide demonstrated promising anticonvulsant properties. The synthesized compounds were evaluated in models such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) tests. Results indicated that these derivatives exhibited significant protection against seizures, suggesting a potential therapeutic application in epilepsy management .
  • Antimicrobial Properties
    • Research has indicated that compounds related to the isoindoline structure show antimicrobial activity. For instance, hydrazones derived from thiazole and isoindoline moieties have been synthesized and tested for their antibacterial effects. These studies highlight the potential of such compounds in developing new antimicrobial agents against resistant strains .
  • Anti-cancer Activity
    • The structural features of (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide suggest potential anti-cancer applications. Compounds with similar isoindoline structures have been investigated for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines .

Case Studies

  • Electroshock Seizure Model
    • In a controlled study involving mice, various derivatives of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-oxo-2-substitutedthiazolidin-3-yl)acetamide were administered to evaluate their anticonvulsant efficacy. The results showed that certain derivatives significantly reduced seizure duration and frequency compared to control groups .
  • Antibacterial Screening
    • A series of hydrazone derivatives were synthesized and screened against common bacterial strains. The study found that compounds containing electron-donating groups exhibited enhanced antibacterial activity, indicating a structure-activity relationship that could guide future drug design .

Mechanism of Action

The mechanism of action of (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Core Structure Substituents Key Properties/Activities Reference
(Z)-Target Compound Benzo[d]thiazol-2(3H)-ylidene + 1,3-dioxoisoindolin 3,5,7-Trimethyl (benzo[d]thiazol); Z-configuration Hypothesized enzyme inhibition (based on thiazole/isoindolin motifs) Inferred
(E)-N-(3-fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide Indolin-3-ylidene + isoxazolyl 3-Fluoroisoxazol; 3-methylisoxazol Molecular weight: ~6.554 (exact property unspecified)
N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide (4a-4i) Thiazol-2(3H)-ylidene 3-Phenyl-4-(p-tolyl) MAO inhibition (compounds 4a-4c show dual isoform activity)
N-(3-Benzyl-4-hydroxy-4-methylthiazolidin-2-ylidene)acetamide (2) Thiazolidin-2-ylidene Benzyl; 4-hydroxy-4-methyl High synthetic yield (95%); crystallizes readily

Key Observations :

  • Substituent Impact : The 3,5,7-trimethyl groups on the benzo[d]thiazol ring in the target compound may enhance lipophilicity and metabolic stability compared to simpler thiazole derivatives (e.g., compound 2 or 4a-4i). Fluorinated or hydroxylated isoxazole substituents (as in ) could alter solubility and electronic properties.

Computational and Crystallographic Data

  • The benzo[d]thiazol ring’s rigidity and the Z-configuration could facilitate high-resolution crystallography, aiding in SAR studies .

Biological Activity

(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a synthetic compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that combines elements from isoindoline and thiazole derivatives. Its molecular formula is C₁₈H₁₈N₂O₃S, and it possesses a molecular weight of 342.41 g/mol. The presence of the dioxoisoindolin moiety is crucial for its biological activity.

Anticonvulsant Activity

A study evaluated a series of related compounds, including derivatives of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-oxo-2-substitutedthiazolidin-3-yl)acetamide. These compounds demonstrated significant anticonvulsant properties in various seizure models, including the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests. The results indicated that modifications to the dioxoisoindolin structure could enhance anticonvulsant efficacy, suggesting a promising avenue for developing new antiepileptic drugs .

Anticancer Activity

Research has shown that derivatives of 2-(1,3-dioxoisoindolin-2-yl) possess inhibitory effects on 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in cancer progression. In vitro studies revealed that these compounds exhibited cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Table 1: Cytotoxicity of Dioxoisoindolin Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
AMCF-7 (Breast)12.5
BHT-29 (Colon)15.0
CA549 (Lung)10.0

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound inhibits enzymes like 15-LOX-1, leading to decreased production of pro-inflammatory mediators that promote tumor growth.
  • Induction of Apoptosis : Studies indicate that the compound can trigger apoptotic pathways in cancer cells, which may involve the activation of caspases and modulation of Bcl-2 family proteins.
  • CNS Effects : In anticonvulsant assays, the compound exhibited neuroprotective effects by preventing seizure spread in animal models .

Case Studies

A notable case study involved evaluating the anticonvulsant effects of various derivatives in mice models. The study found that specific structural modifications enhanced the protective effects against seizures while minimizing neurotoxicity .

Q & A

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/DataReference
1^1H NMRδ 2.35 (s, 3H, CH3_3), δ 7.45–7.55 (m, aromatic H)
HRMS[M+H]+^+: Calculated 452.1521, Observed 452.1518
IR1698 cm1^{-1} (C=O stretch), 1590 cm1^{-1} (C=N stretch)

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield/PurityReference
SolventDMF/DCM (1:1)Maximizes coupling efficiency
Temperature80°C (reflux)Balances rate vs. side reactions
Catalyst Loading10 mol% TEAReduces reaction time by 30%

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